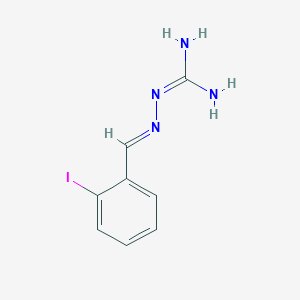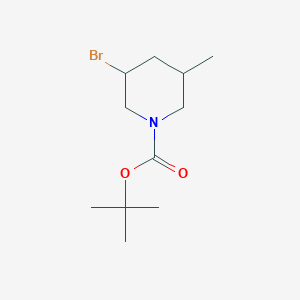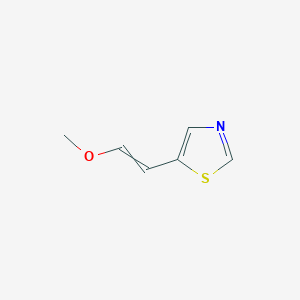
Ethyl 2-(2-cyanoethyl)-3-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-cyanoethyl)-3-oxooctanoate is a chemical compound with a complex structure that includes both cyano and ester functional groups
Métodos De Preparación
The synthesis of Ethyl 2-(2-cyanoethyl)-3-oxooctanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone, followed by further functionalization to introduce the cyanoethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Ethyl 2-(2-cyanoethyl)-3-oxooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-cyanoethyl)-3-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-cyanoethyl)-3-oxooctanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
Similar compounds to Ethyl 2-(2-cyanoethyl)-3-oxooctanoate include:
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
Methyl cyanoacrylate: Known for its use in adhesives, it shares the cyano group but has different reactivity.
Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain compared to ethyl cyanoacetate. This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions.
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
ethyl 2-(2-cyanoethyl)-3-oxooctanoate |
InChI |
InChI=1S/C13H21NO3/c1-3-5-6-9-12(15)11(8-7-10-14)13(16)17-4-2/h11H,3-9H2,1-2H3 |
Clave InChI |
NJNVUBDFPTUJRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(CCC#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)


![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)

![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)



![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)

